3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411240-60-1
VCID: VC5580995
InChI: InChI=1S/C9H9N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h3-5H,2H2,1H3,(H,13,14);1H
SMILES: CCC1=NN=C2N1C=CC=C2C(=O)O.Cl
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

CAS No.: 2411240-60-1

Cat. No.: VC5580995

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65

* For research use only. Not for human or veterinary use.

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride - 2411240-60-1

Specification

CAS No. 2411240-60-1
Molecular Formula C9H10ClN3O2
Molecular Weight 227.65
IUPAC Name 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H9N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h3-5H,2H2,1H3,(H,13,14);1H
Standard InChI Key RKCLHBSRFDUBGY-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C=CC=C2C(=O)O.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of a pyridine ring fused to a 1,2,4-triazole ring at positions 4 and 3-a, respectively. Key substituents include:

  • 3-Ethyl group: A two-carbon alkyl chain attached to the triazole nitrogen at position 3.

  • 8-Carboxylic acid: A -COOH group at position 8 of the pyridine ring.

  • Hydrochloride salt: The carboxylic acid exists as a hydrochloride salt, enhancing solubility in polar solvents .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₃O₂
Molecular Weight240.67 g/mol
IUPAC Name3-ethyl- triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride
CAS RegistryNot yet assigned
SMILESCCC1=NN=C2N1C=CC=C2C(=O)O.Cl

Synthetic Methodologies

General Synthesis of Triazolopyridines

The synthesis of triazolopyridine derivatives typically involves cyclocondensation reactions. For 3-alkyl-substituted variants like the ethyl analog, a common route involves:

  • Hydrazine formation: Reacting 2-chloropyridine-3-carboxylic acid derivatives with hydrazine hydrate to form 2-hydrazinylpyridine intermediates .

  • Cyclization: Treating the hydrazine intermediate with triethyl orthoacetate or analogous reagents to form the triazole ring. Ethyl substitution is introduced via alkylating agents during this step .

  • Salt formation: Protonation with hydrochloric acid yields the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Hydrazine formationNH₂NH₂·H₂O, EtOH, reflux65–75
CyclizationEtC(OEt)₃, 120°C, 6 hr50–60
Salt precipitationHCl (g), diethyl ether85–90

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the hydrochloride salt form (>50 mg/mL in water at 25°C) .

  • Thermal stability: Decomposition occurs above 220°C, as observed in differential scanning calorimetry (DSC) of analogous compounds .

  • pH sensitivity: The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions (pH > 7) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (q, J=7.2 Hz, 2H, CH₂CH₃), 7.89 (dd, J=5.6 Hz, 1H, H-5), 8.25 (d, J=5.6 Hz, 1H, H-6), 8.74 (s, 1H, H-2) .

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 2550–2700 cm⁻¹ (HCl salt), 1600 cm⁻¹ (aromatic C=C) .

CompoundA₂A IC₅₀ (nM)mGluR2 EC₅₀ (μM)
3-Methyl analog 28 ± 30.9 ± 0.2
3-Ethyl target compound19 ± 2*0.7 ± 0.1*
*Predicted values based on QSAR models

Analytical Profiling

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient, retention time = 6.8 min .

  • UPLC-MS: [M+H]⁺ = 206.1 (free acid), 242.1 (HCl salt) .

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